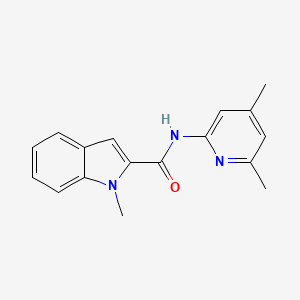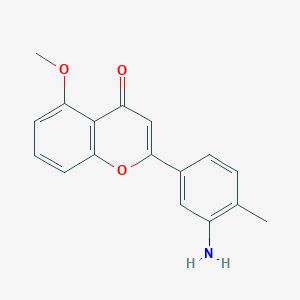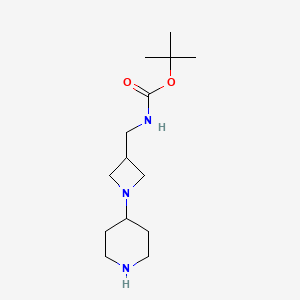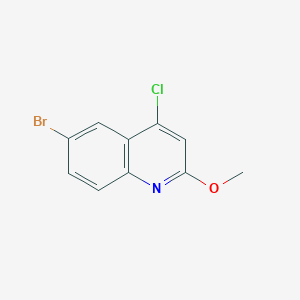
6-Bromo-4-chloro-2-methoxyquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-4-chloro-2-methoxyquinoline is a heterocyclic compound with the molecular formula C10H7BrClNO and a molecular weight of 272.53 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-2-methoxyquinoline typically involves the bromination and chlorination of 2-methoxyquinoline. One common method includes the following steps:
Bromination: 2-methoxyquinoline is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 6-position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
6-Bromo-4-chloro-2-methoxyquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group or reduced to a hydroxyl group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 6-methoxy-4-chloro-2-methoxyquinoline .
科学研究应用
6-Bromo-4-chloro-2-methoxyquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial and anticancer agents.
Material Science: This compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
作用机制
The mechanism of action of 6-Bromo-4-chloro-2-methoxyquinoline varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or proteases, leading to the disruption of cellular signaling pathways . The exact molecular targets and pathways can differ based on the specific derivative or analog used .
相似化合物的比较
Similar Compounds
6-Bromo-4-chloro-2-methylquinoline: Similar in structure but with a methyl group instead of a methoxy group.
6-Bromo-4-chloroquinoline: Lacks the methoxy group, making it less polar.
4-Chloro-2-methoxyquinoline: Lacks the bromine atom, affecting its reactivity and biological activity.
Uniqueness
6-Bromo-4-chloro-2-methoxyquinoline is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and allow for diverse chemical modifications. The methoxy group also contributes to its solubility and interaction with biological targets .
属性
分子式 |
C10H7BrClNO |
|---|---|
分子量 |
272.52 g/mol |
IUPAC 名称 |
6-bromo-4-chloro-2-methoxyquinoline |
InChI |
InChI=1S/C10H7BrClNO/c1-14-10-5-8(12)7-4-6(11)2-3-9(7)13-10/h2-5H,1H3 |
InChI 键 |
YWRQMLNEJCIMGB-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC2=C(C=C(C=C2)Br)C(=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


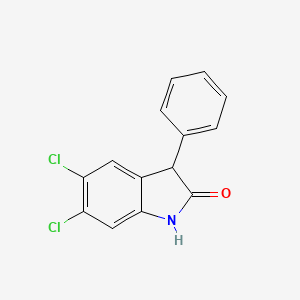
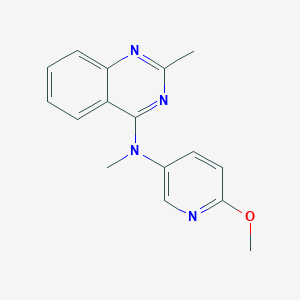
![3-Methyl-4-phenoxy-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11848077.png)
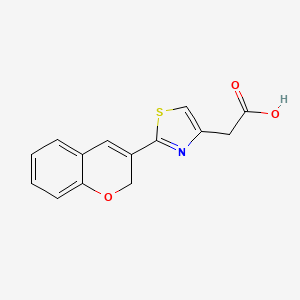
![Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B11848081.png)
![7-Bromo-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine](/img/structure/B11848104.png)
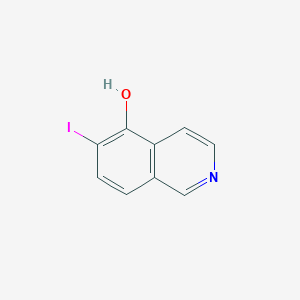
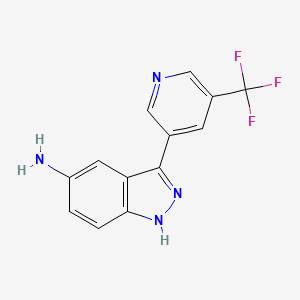
![Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-](/img/structure/B11848119.png)
